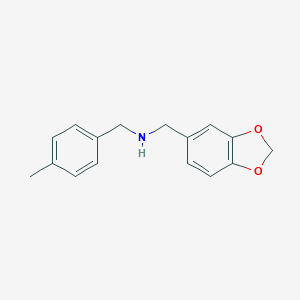
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine
説明
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a chemical compound with the molecular formula C16H17NO2 It is known for its unique structure, which includes a benzodioxole ring and a methylbenzylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
Potential Biological Activities
Research indicates that compounds containing the benzodioxole structure often exhibit significant pharmacological effects. Some documented activities include:
- Antidepressant Effects : Similar compounds have been linked to serotonin receptor modulation, suggesting potential antidepressant properties.
- Antioxidant Activity : The presence of the benzodioxole ring may contribute to antioxidant effects, which are beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the applications of this compound in various contexts:
- Study on Antidepressant Activity : A study published in a pharmacology journal demonstrated that derivatives of benzodioxole exhibited significant serotonin reuptake inhibition, indicating potential use as antidepressants.
- Antioxidant Properties Investigation : Research conducted by a university highlighted the antioxidant capacity of related compounds, suggesting that (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine could serve as a lead compound for developing new antioxidant drugs .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,3-Benzodioxole | Contains benzodioxole ring | Lacks amine and alkyl substituents |
| 4-Methylbenzylamine | Simple amine structure with methyl group | Lacks benzodioxole moiety |
| 2-(Benzofuran-2-yl)-N,N-dimethylethanamine | Benzofuran instead of benzodioxole | Different aromatic system affecting biological activity |
| 2-(1H-indol-3-yl)-N,N-dimethylethanamine | Indole structure | Potentially different receptor interactions |
This table illustrates how the combination of a benzodioxole and an amine enhances the compound's therapeutic potential while differentiating it from related structures.
作用機序
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and amine group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
- (1,3-Benzodioxol-5-ylmethyl)(4-methylthio)benzylamine
- (1,3-Benzodioxol-5-ylmethyl)(4-methoxybenzyl)amine
- (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine
Uniqueness
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is unique due to the presence of both the benzodioxole ring and the methylbenzylamine moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds. The structural features of this compound allow for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15/h2-8,17H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNDYCMEZPKSHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366051 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
346704-23-2 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















